3,5-diethyl-1H-pyrazole-4-carbaldehyde
Description
3,5-Diethyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound characterized by ethyl substituents at the 3- and 5-positions of the pyrazole ring and a formyl (-CHO) group at position 4. Pyrazole derivatives are renowned for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity .
Properties
IUPAC Name |
3,5-diethyl-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-7-6(5-11)8(4-2)10-9-7/h5H,3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBNAJIXLSGWDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)CC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Vilsmeier-Haack Formylation Procedure
The Vilsmeier-Haack reaction is the most documented and effective approach for preparing 3,5-disubstituted pyrazole-4-carbaldehydes, including the diethyl derivative.
| Step | Reagents & Conditions | Purpose/Notes |
|---|---|---|
| 1 | 3,5-Diethylpyrazole (substrate) | Starting heterocyclic compound |
| 2 | N,N-Dimethylformamide (DMF) | Solvent and formylating agent precursor |
| 3 | Phosphorus oxychloride (POCl3), 1.2–1.5 equivalents | Reacts with DMF to form Vilsmeier reagent |
| 4 | Temperature: 0–5°C initially, then 80–100°C | Low temp to control electrophilicity, then elevated temp for reaction progress |
| 5 | Reaction time: 12–24 hours | Sufficient for complete formylation |
| 6 | Work-up: Quenching with ice-water, neutralization | To stop reaction and isolate product |
| 7 | Purification: Column chromatography (silica gel, ethyl acetate/hexane) | To obtain pure 3,5-diethyl-1H-pyrazole-4-carbaldehyde |
Controlling POCl3 stoichiometry is critical to avoid over-formylation or side reactions.
Monitoring reaction progress by thin-layer chromatography (TLC) with Rf ~0.5 in ethyl acetate/hexane is recommended.
Post-reaction purification ensures high purity and yield.
Reaction Mechanism Insights
The Vilsmeier-Haack reaction proceeds via the formation of an iminium ion intermediate from DMF and POCl3. This electrophilic species attacks the electron-rich pyrazole ring at the 4-position, facilitated by the activating effect of the 3,5-diethyl substituents. Subsequent hydrolysis during work-up yields the aldehyde functionality.
Comparative Data Table: Preparation Parameters for 3,5-Disubstituted Pyrazole-4-Carbaldehydes
| Parameter | 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde | Expected for 3,5-Diethyl-1H-pyrazole-4-carbaldehyde |
|---|---|---|
| Starting material | 3,5-Dimethylpyrazole | 3,5-Diethylpyrazole |
| Formylation agent | Vilsmeier reagent (DMF + POCl3) | Same |
| Temperature | 80–100°C after initial cooling | Same |
| Reaction time | 12–24 hours | Same |
| Yield | Moderate to high (60–85%) | Expected similar with optimization |
| Purification | Silica gel chromatography | Same |
| Challenges | Controlling side reactions | Similar, possibly more steric hindrance with ethyl groups |
Research Findings and Optimization
Yield optimization: Adjusting POCl3 equivalents and reaction temperature can improve yield and selectivity. For example, using 1.2 equivalents of POCl3 at 0–5°C initially reduces side reactions.
Solvent effects: DMF is preferred due to its dual role as solvent and reagent. Alternative solvents generally reduce reaction efficiency.
Scalability: Industrial scale-up may employ continuous flow reactors to control exothermicity and improve reproducibility.
Characterization: The product is typically confirmed by spectroscopic methods:
NMR: Aldehyde proton at δ ~9.8–10.2 ppm; ethyl group signals at δ 1.0–2.5 ppm.
FTIR: Strong C=O stretch near 1680 cm⁻¹.
X-ray crystallography: Confirms molecular structure and substitution pattern.
Summary Table: Preparation Method Overview
| Aspect | Details |
|---|---|
| Synthetic route | Vilsmeier-Haack formylation of 3,5-diethylpyrazole |
| Key reagents | DMF, POCl3 |
| Reaction conditions | Initial 0–5°C, then 80–100°C, 12–24 h |
| Purification | Column chromatography |
| Characterization | NMR, FTIR, XRD |
| Yield range | 60–85% (expected) |
| Challenges | Side reactions, over-formylation control |
| Safety | Use PPE, fume hood, careful waste handling |
Chemical Reactions Analysis
Types of Reactions: 3,5-Diethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: 3,5-Diethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3,5-Diethyl-1H-pyrazole-4-ol or 3,5-diethyl-1H-pyrazole-4-amine.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
3,5-Diethyl-1H-pyrazole-4-carbaldehyde is widely used in scientific research due to its versatile chemical properties. It finds applications in:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor for pharmaceuticals and therapeutic agents.
Industry: In the development of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 3,5-diethyl-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Table 1: Structural Features of Pyrazole-4-Carbaldehyde Derivatives
Key Observations :
Key Observations :
- The use of green solvents like glycerol-based deep eutectic mixtures (e.g., ) contrasts with traditional Vilsmeier-Haack methods (e.g., ), highlighting trends toward sustainable chemistry.
- Substituent compatibility varies: Bulky groups (e.g., diethyl) may require optimized reaction conditions to avoid steric hindrance during cyclization.
Crystallographic and Physicochemical Properties
Crystallographic data from structurally related compounds provide insights into molecular geometry (Table 3).
Table 3: Crystallographic Data for Selected Derivatives
Key Observations :
- The formyl group at position 4 exhibits consistent bond lengths (~1.45–1.47 Å) across derivatives, confirming its stability.
- Ethyl substituents in 3,5-diethyl-1H-pyrazole-4-carbaldehyde may disrupt crystal packing compared to methyl or phenyl groups, affecting melting points and solubility.
Table 4: Bioactivity Data for Pyrazole Derivatives
Key Observations :
- Antioxidant Activity : Derivatives with electron-donating groups (e.g., methyl) show moderate DPPH radical scavenging, while bulky ethyl groups may enhance activity via increased lipophilicity .
- Antimicrobial Activity : Fluorinated derivatives (e.g., ) exhibit potent antifungal effects, suggesting that electron-withdrawing groups improve target binding.
Biological Activity
3,5-Diethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound characterized by a pyrazole ring with two ethyl groups at the 3 and 5 positions and an aldehyde functional group at the 4 position. This structure imparts unique biological properties that have garnered interest in medicinal chemistry and pharmacology. The compound's potential applications range from anti-inflammatory and antimicrobial activities to its role as a precursor in the synthesis of more complex bioactive molecules.
The molecular formula of 3,5-diethyl-1H-pyrazole-4-carbaldehyde is CHNO, with a molecular weight of approximately 168.20 g/mol. The presence of the aldehyde group (CHO) allows for various chemical reactions, making it a versatile intermediate in organic synthesis.
Anti-inflammatory and Analgesic Properties
Research indicates that pyrazole derivatives, including 3,5-diethyl-1H-pyrazole-4-carbaldehyde, exhibit significant anti-inflammatory effects. The compound has been studied for its ability to modulate various biological pathways associated with inflammation. In particular, it has shown promise in reducing inflammatory markers in vitro and in vivo models.
Case Study:
In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, 3,5-diethyl-1H-pyrazole-4-carbaldehyde demonstrated a reduction in edema in animal models when administered at specific dosages. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that derivatives of 3,5-diethyl-1H-pyrazole-4-carbaldehyde exhibit activity against a range of bacterial strains.
Research Findings:
A recent study assessed the antimicrobial efficacy of synthesized derivatives against Gram-positive and Gram-negative bacteria using the disk diffusion method. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3,5-Diethyl-1H-pyrazole-4-carbaldehyde | Staphylococcus aureus | 32 |
| 3,5-Diethyl-1H-pyrazole-4-carbaldehyde | Escherichia coli | 64 |
Synthesis and Derivatives
The synthesis of 3,5-diethyl-1H-pyrazole-4-carbaldehyde can be achieved through various methods, including the Vilsmeier-Haack formylation reaction. Its derivatives are being explored for enhanced biological activities.
Synthesis Method:
- Starting Material: 3,5-diethylpyrazole.
- Reagents: Phosphorus oxychloride (POCl), DMF (dimethylformamide).
- Procedure: React the starting material with POCl in DMF under controlled temperature to yield the desired aldehyde.
Q & A
Q. What are the optimal reaction conditions for synthesizing 3,5-diethyl-1H-pyrazole-4-carbaldehyde?
The synthesis typically involves condensation reactions between hydrazines and β-diketones or β-ketoaldehydes. Key parameters include:
- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethanol/water mixtures facilitate cyclization .
- Catalysts : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions may be used depending on the substrate .
Methodological Tip : Monitor reaction progress via TLC or HPLC to optimize yield and purity.
Q. How can spectroscopic data (FTIR, NMR) be interpreted to confirm the structure of 3,5-diethyl-1H-pyrazole-4-carbaldehyde?
- FTIR : Look for characteristic peaks:
- ¹H NMR :
- Aldehyde proton as a singlet at ~9.8–10.0 ppm.
- Pyrazole ring protons as multiplets at 6.5–8.0 ppm.
- Ethyl groups as quartets (CH₂) and triplets (CH₃) in the 1.0–2.5 ppm range .
Note : Compare experimental data with computed spectra (e.g., DFT) for validation.
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of 3,5-diethyl-1H-pyrazole-4-carbaldehyde derivatives?
- Software tools : Use SHELXL for structure refinement and ORTEP-3 for visualizing hydrogen bonding (e.g., C–H⋯O interactions) and π-stacking .
- Key metrics : Analyze bond angles (e.g., C4–C5–N1 in pyrazole ring) and torsional parameters to identify deviations from planarity caused by ethyl substituents .
Case Study : In 3,5-dimethyl analogs, ethyl groups introduce steric hindrance, leading to twisted conformations that impact reactivity .
Q. How do conflicting spectroscopic and crystallographic data arise, and how can they be resolved?
- Common conflicts :
- NMR may suggest rotational freedom in solution, while XRD shows a fixed conformation in the solid state.
- FTIR peaks may overlap with solvent residues, complicating interpretation.
- Resolution strategies :
Q. What synthetic pathways enable functionalization of the pyrazole ring for pharmacological applications?
Q. How can reaction byproducts or impurities be systematically identified and minimized?
- Analytical tools :
- Mitigation : Optimize stoichiometry (e.g., excess hydrazine to prevent incomplete cyclization) and use scavengers (e.g., molecular sieves for aldehyde stabilization) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental spectral data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
